molecular formula C12H21NO4 B15220693 tert-Butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B15220693
M. Wt: 243.30 g/mol
InChI Key: MARFMSGANKPOFT-SECBINFHSA-N
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Description

tert-Butyl ®-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents to introduce the hydroxy and oxa functionalities . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic structure or to introduce additional functional groups.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could lead to the formation of a more complex spirocyclic structure with additional functional groups.

Scientific Research Applications

tert-Butyl ®-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl ®-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxy and oxa functionalities can form hydrogen bonds and other interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxy and oxa functionalities. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (8R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)6-9(14)4-5-16-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

MARFMSGANKPOFT-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)C[C@@H](CCO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)O

Origin of Product

United States

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